4-(4-フルオロフェニル)スルホニルピペラジン-1-カルボン酸tert-ブチル

概要

説明

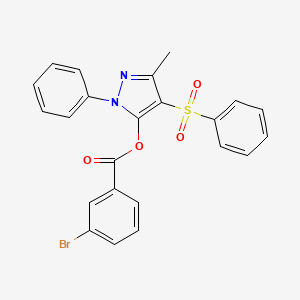

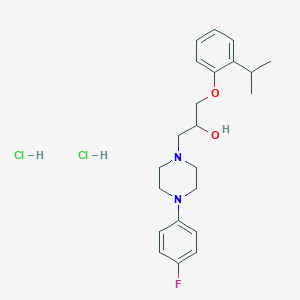

“Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It contains a total of 45 bonds, including 24 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 sulfonamide(s) (thio-/dithio-) .

Synthesis Analysis

This compound was prepared using a modified Bruylants approach . The presence of the N-gem-dimethyl group presented a significant synthetic challenge arising from steric congestion . Nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium has a literature precedent, but nucleophilic attack into the more sterically congested 1-N-propylidenepiperazinium intermediate by an alkynyl Grignard reagent is presented here for the first time .

Molecular Structure Analysis

The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate”, are as follows :

科学的研究の応用

医薬品化学および創薬

新規シグマ-2リガンドの合成には、多くの場合、ピペラジン誘導体の調製が含まれます。4-(4-フルオロフェニル)スルホニルピペラジン-1-カルボン酸tert-ブチルは、この文脈において貴重なビルディングブロックとして役立ちます。研究者は、シグマ-2受容体を標的とする薬剤開発のための薬理学的に有用なコアとして、その可能性を探求しています。 これらの受容体は、癌、神経変性疾患、およびその他の病態に関与しているため、この化合物は創薬のための興味深い候補となっています .

有機合成

4-(4-フルオロフェニル)スルホニルピペラジン-1-カルボン酸tert-ブチルを含むピペラジン誘導体は、有機合成において汎用性の高い中間体として役立ちます。それらは、以下のような様々な有機化合物の構築に関与しています。

結晶学および構造解析

4-(4-フルオロフェニル)スルホニルピペラジン-1-カルボン酸tert-ブチルの結晶構造は、重要な知見を明らかにしています。ピペラジン環は、ジエクアトリアル置換を伴う椅子型コンフォメーションを取ります。注目すべきは、一方の窒素原子がsp3混成であるのに対し、もう一方の窒素原子がsp2混成であることです。結晶格子の間の分子間相互作用は、弱い水素結合様相互作用(C—H···O)と分散相互作用を伴います。 これらの構造的特徴の理解は、特定の用途のための関連する化合物の設計に役立ちます .

作用機序

Target of Action

Piperazine derivatives often target neurotransmitter systems in the brain, particularly those involving dopamine and serotonin .

Mode of Action

The interaction of these compounds with their targets can result in changes in neurotransmitter activity, which can have various effects depending on the specific compound and target .

Biochemical Pathways

Piperazine derivatives can affect multiple biochemical pathways, particularly those involving the synthesis, release, and reuptake of neurotransmitters .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of piperazine derivatives can include changes in cell signaling, neurotransmitter levels, and neuronal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperazine derivatives .

特性

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCFATZMABJSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)

![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)

![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)

![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)

![(E)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2586835.png)